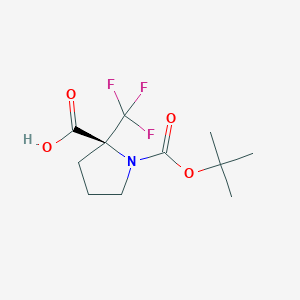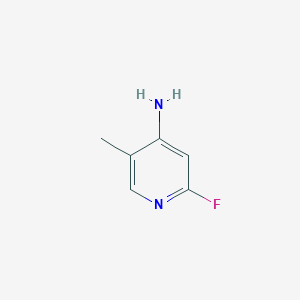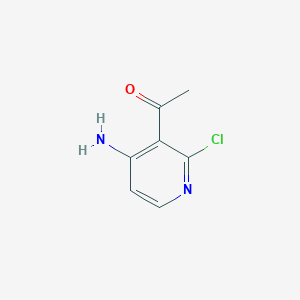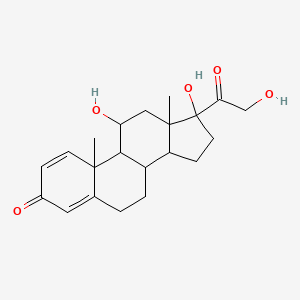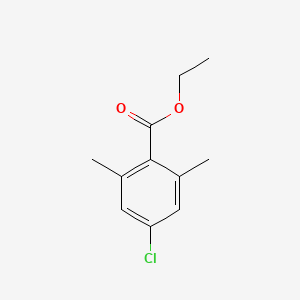
2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester, commonly referred to as 2-(BMPBA-Pinacol), is an organic compound used in a variety of scientific research applications. This compound is a white crystalline solid with a molecular weight of 266.3 g/mol, and has a melting point of 130°C. It is derived from the reaction of 2-(benzyl(methyl)amino)pyridine-4-boronic acid and pinacol, and can be used as a reagent in organic synthesis.
Scientific Research Applications
2-(BMPBA-Pinacol) has a wide range of scientific research applications, including the synthesis of various organic compounds, the preparation of pharmaceuticals, and the study of biochemical and physiological processes. It has also been used in the development of new drugs and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
2-(BMPBA-Pinacol) acts as a catalyst in a variety of organic reactions, including the synthesis of various organic compounds and the preparation of pharmaceuticals. It is also used as a reagent in the formation of carbon-carbon bonds, which is an important step in the synthesis of many organic compounds.
Biochemical and Physiological Effects
2-(BMPBA-Pinacol) has been used in the study of various biochemical and physiological processes, including enzyme kinetics, protein folding, and drug metabolism. It has also been used to investigate the effects of various drugs on the body, as well as their potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
2-(BMPBA-Pinacol) has a number of advantages for use in laboratory experiments. It is relatively stable and has a low toxicity, making it safe to use in the laboratory. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, it can be difficult to purify the compound, and it can be difficult to obtain consistent results when using it in laboratory experiments.
Future Directions
In the future, 2-(BMPBA-Pinacol) may be used in the development of new drugs and in the study of drug metabolism and pharmacokinetics. It may also be used to investigate the effects of various drugs on the body, as well as their potential therapeutic benefits. Additionally, it may be used to study the effects of various environmental factors on biochemical and physiological processes, such as enzyme kinetics, protein folding, and drug metabolism. Finally, it may be used to develop new synthetic methods for the preparation of organic compounds.
Synthesis Methods
2-(BMPBA-Pinacol) can be synthesized through a two-step process. First, 2-(benzyl(methyl)amino)pyridine-4-boronic acid is reacted with pinacol in the presence of a suitable base, such as potassium carbonate or sodium hydroxide. This reaction produces the desired 2-(BMPBA-Pinacol) in high yields. The second step involves the purification of the compound by recrystallization.
properties
IUPAC Name |
N-benzyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BN2O2/c1-18(2)19(3,4)24-20(23-18)16-11-12-21-17(13-16)22(5)14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPNGVGRVHOVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)


![tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6338008.png)

![6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, 95%](/img/structure/B6338020.png)


